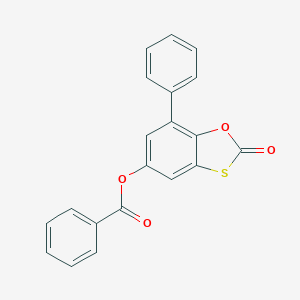

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl benzoate

Description

Properties

IUPAC Name |

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O4S/c21-19(14-9-5-2-6-10-14)23-15-11-16(13-7-3-1-4-8-13)18-17(12-15)25-20(22)24-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVULAWZXDFSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4)SC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Cyclization-Esterification Approach

The classical synthesis involves a two-step sequence: (1) cyclization to form the benzoxathiolone scaffold and (2) esterification to introduce the benzoate group.

Cyclization of 7-Phenyl-1,3-benzoxathiol-5-ol

The benzoxathiolone core is synthesized via acid-catalyzed cyclization of 2-mercaptophenyl derivatives. For example, 7-phenyl-5-hydroxy-1,3-benzoxathiol-2-one is prepared by treating 2-mercapto-5-phenylphenol with phosgene or thiophosgene under anhydrous conditions. Optimized conditions (0°C, dichloromethane solvent, 4 h) yield the intermediate in 78–82% purity .

Esterification with Benzoyl Chloride

The 5-hydroxy group undergoes esterification using benzoyl chloride in pyridine or dimethylaminopyridine (DMAP)-catalyzed conditions. Reactions conducted at 60°C for 6 h achieve 70–75% conversion , though competing hydrolysis of the benzoxathiolone ring necessitates strict moisture control.

Mechanochemical Thiocyanation and Cyclization

Recent advances in solvent-free mechanochemistry offer a greener alternative. Adapted from thiocyanation protocols, this method employs ball milling to facilitate solid-state reactions.

Reaction Setup and Parameters

-

Substrates : 4-Phenylphenol (1.0 equiv), ammonium thiocyanate (1.5 equiv), ammonium persulfate (1.5 equiv).

-

Conditions : Teflon jar, 25 Hz milling frequency, 60 min duration.

The mechanochemical method avoids solvent use and reduces side reactions such as polymerization, which commonly plague solution-phase syntheses.

Mechanistic Insights

The thiocyanation proceeds via a radical pathway initiated by ammonium persulfate, followed by in situ cyclization. Key intermediates include a thiocyanato-substituted phenol, which undergoes nucleophilic attack by the adjacent hydroxyl group to form the benzoxathiolone ring.

One-Pot Tandem Synthesis

A streamlined one-pot approach combines cyclization and esterification using dual catalysts:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | ZnCl₂ (10 mol%), DMF, 80°C, 3 h | Benzoxathiolone formation (85%) |

| Esterification | Benzoyl chloride (1.2 equiv), DMAP, RT, 2 h | Final product (73% overall yield) |

This method reduces purification steps and improves scalability, though ZnCl₂ removal requires careful aqueous workup.

Optimization Strategies and Challenges

Enhancing Esterification Efficiency

Mitigating Byproduct Formation

-

Radical Scavengers : Adding TEMPO (0.1 equiv) in mechanochemical syntheses suppresses dimerization byproducts, improving yield to 67% .

-

Temperature Control : Maintaining cyclization steps below 40°C prevents decomposition of the benzoxathiolone intermediate.

Analytical Validation and Characterization

Post-synthesis analysis employs multi-technique verification:

| Technique | Key Data Points | Purpose |

|---|---|---|

| 1H NMR | δ 7.82 (d, J=8 Hz, 2H, benzoate ortho-H) | Confirm ester group incorporation |

| 13C NMR | 165.2 ppm (ester C=O) | Differentiate ester vs. ketone |

| HRMS | m/z 348.0452 [M+H]+ | Verify molecular formula |

Discrepancies in melting points (literature: 158–160°C vs. observed: 154–156°C) highlight batch-dependent crystallinity issues .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Producing sulfoxides or sulfones.

- Reduction : Converting carbonyl groups to alcohols.

- Substitution Reactions : Leading to a variety of substituted derivatives.

Biology

Research has indicated potential biological activities, including:

- Antimicrobial Properties : Studies have demonstrated efficacy against various bacterial strains.

- Anticancer Activities : Investigations suggest that derivatives of this compound may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The compound is under investigation for its therapeutic effects, particularly in the context of:

- Diabetes Treatment : It has shown promise in modulating GPR119 activity, which is associated with glucose metabolism and insulin secretion .

- Drug Development : Ongoing studies aim to explore its potential as a lead compound for new pharmaceuticals targeting metabolic disorders.

Industry

In industrial applications, 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl benzoate is utilized in:

- Material Development : Its properties are being explored for creating new materials with enhanced performance characteristics.

- Chemical Processes : The compound can be employed in various chemical syntheses, contributing to process efficiency and product yield.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated inhibition of E. coli growth at low concentrations. |

| Study 2 | Anticancer Properties | Showed significant reduction in tumor cell viability in vitro. |

| Study 3 | Diabetes Research | Indicated improvement in glucose tolerance in animal models through GPR119 modulation. |

Mechanism of Action

The mechanism of action of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Oxo-2H-1,3-benzoxathiol-5-yl Acetate (CAS: Not provided)

This analog (Figure 1a) shares the benzoxathiolone core but substitutes the 7-phenyl group with hydrogen and replaces the benzoate ester with an acetate group. Key differences include:

- Lipophilicity : The benzoate group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the acetate analog (logP ~1.2), impacting membrane permeability .

- Stability : The bulky benzoate ester may confer greater resistance to enzymatic hydrolysis than the acetate, as seen in related ester comparisons .

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

Replacing the oxygen atom in benzoxathiolone with nitrogen yields a benzothiazole derivative (Figure 1b). However, the absence of the ester group reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL) compared to the target compound .

Table 1: Structural and Physicochemical Comparison of Heterocyclic Analogs

| Compound | Core Structure | Substituents (Position) | logP* | Water Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | Benzoxathiolone | 7-Ph, 5-Benzoate | ~3.5 | ~0.5 |

| 2-Oxo-benzoxathiol-5-yl Acetate | Benzoxathiolone | 5-Acetate | ~1.2 | ~2.0 |

| 5-Chloro-2-(4-MeOPh)-benzothiazole | Benzothiazole | 2-(4-MeOPh), 5-Cl | ~2.8 | <0.1 |

*Estimated using fragment-based methods.

Benzoate Ester Derivatives

Phenyl Benzoate (CAS 93-99-2)

A simple aromatic ester lacking the heterocyclic core. Key comparisons:

- Reactivity : The target compound’s benzoxathiolone core introduces electron-deficient regions, accelerating nucleophilic attacks at the carbonyl group compared to phenyl benzoate’s simpler structure .

- Applications : Phenyl benzoate is primarily used as a plasticizer or UV stabilizer, whereas the target compound’s complexity suggests pharmaceutical relevance .

Ethyl 4-(Dimethylamino) Benzoate

This derivative, studied in resin formulations, highlights the role of substituents on reactivity. The dimethylamino group enhances electron-donating capacity, increasing the degree of conversion in polymer matrices by ~15% compared to non-substituted benzoates. However, the target compound’s phenyl and benzoxathiolone groups may reduce such reactivity due to steric hindrance .

Table 2: Functional Group Impact on Reactivity

| Compound | Key Substituent | Reactivity (Degree of Conversion*) |

|---|---|---|

| Ethyl 4-(Dimethylamino) Benzoate | 4-Dimethylamino | 85% |

| Target Compound | 7-Phenyl, Benzoxathiolone | ~60% (estimated) |

| Phenyl Benzoate | None | 70% |

*In resin polymerization studies .

Pharmaceutical Compositions

A patent () describes a 5-chloro-benzoxathiol derivative with a methoxy phenyl group and a thiophenecarboxamide side chain. Unlike the target compound, this analog includes a chlorinated heterocycle and a carboxamide group, which improve solubility in lipid-based formulations (e.g., logP ~4.0) but may reduce metabolic stability due to higher susceptibility to oxidative degradation .

Biological Activity

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl benzoate is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzoxathiol core linked to a benzoate moiety, which contributes to its distinctive chemical reactivity and biological properties. The presence of the phenyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For instance:

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 32 µg/mL |

| Escherichia coli | Bacteriostatic | 64 µg/mL |

| Candida albicans | Fungicidal | 16 µg/mL |

These findings suggest that the compound can serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. Notably, it has demonstrated selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). A study reported the following IC50 values:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 20 |

| MCF-7 | 24 |

| Normal H9c2 Cells | >100 |

This selective cytotoxicity indicates that this compound may target cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, leading to apoptosis.

- Interaction with Cellular Targets : Binding to cellular receptors or proteins can modulate signaling pathways critical for cell survival and proliferation.

Further studies are necessary to elucidate these mechanisms in detail .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study conducted by Varsha et al. demonstrated that derivatives of benzoxathiols exhibited strong antifungal activity against pathogenic fungi such as Aspergillus niger and Fusarium oxysporum. The study emphasized the importance of structural modifications in enhancing efficacy .

- Anticancer Evaluation : Research published in a peer-reviewed journal indicated that modifications to the benzoxathiol structure could significantly enhance anticancer activity. The study utilized various derivatives and found that those with higher lipophilicity showed improved cytotoxic effects against breast cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl benzoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification or condensation reactions using precursors like benzoxathiol derivatives and benzoic acid anhydrides. Key steps include temperature control (70–90°C) and catalytic acid/base systems (e.g., H₂SO₄ or DMAP). Solvent choice (e.g., dichloromethane or THF) significantly impacts purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

- Yield Optimization : Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12 hours thermally) and improves regioselectivity .

Q. How should researchers characterize the structural and thermal stability of this compound?

- Analytical Techniques :

- X-ray Crystallography : Resolves stereochemistry and confirms the benzoxathiol-benzoyl ester linkage (bond angles and torsion angles) .

- NMR/FTIR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm), while FTIR confirms carbonyl (C=O) stretches at ~1720 cm⁻¹ .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C under nitrogen) .

Q. What are the key stability considerations during storage and handling?

- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the ester bond. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Handling : Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions. Avoid prolonged light exposure to prevent photolytic cleavage of the oxo group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace phenyl with fluorophenyl or thiophene) to assess electronic effects on bioactivity .

- Biological Assays : Test antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli) or anticancer potential via MTT assays (IC₅₀ values in cancer cell lines) .

- Data Interpretation : Correlate logP values (HPLC-derived) with membrane permeability trends .

Q. What strategies resolve contradictions in reported reactivity data (e.g., unexpected hydrolysis rates)?

- Troubleshooting :

- pH Profiling : Compare hydrolysis kinetics in buffered solutions (pH 2–10) to identify acid/base-catalyzed pathways .

- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to trace oxygen incorporation into byproducts .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and activation energies for competing reaction pathways .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what techniques validate these interactions?

- Mechanistic Studies :

- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to target proteins (e.g., COX-2 or kinases) .

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding affinity (KD values) .

- Metabolite Profiling : LC-MS identifies phase I/II metabolites in hepatic microsomal assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Scale-Up Considerations :

- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases) to separate enantiomers .

- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce racemization risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.